Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate is a synthetic organic compound with the molecular formula C18H19NO3S. It is characterized by the presence of a thiophene ring, a piperidine ring, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated piperidine derivative in the presence of a palladium catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the piperidine-thiophene intermediate with methyl 4-carboxybenzoate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzoate alcohol derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Material Science: The thiophene ring makes it a candidate for the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate depends on its application:
Neurological Effects: It may act as a ligand for certain neurotransmitter receptors, modulating their activity and influencing neurological pathways.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Electronic Properties: In material science, its electronic properties are influenced by the conjugation of the thiophene ring, which allows for efficient charge transport.
Comparison with Similar Compounds
Methyl 4-(4-(thiophen-2-yl)piperidine-1-carbonyl)benzoate: Similar structure but with the thiophene ring at a different position.
Ethyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness:
- The specific positioning of the thiophene ring and the presence of the methyl ester group in Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate provide unique electronic and steric properties, making it distinct in its reactivity and applications.
Properties
IUPAC Name |
methyl 4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)15-4-2-14(3-5-15)17(20)19-9-6-13(7-10-19)16-8-11-23-12-16/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLOJWZAIHJUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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